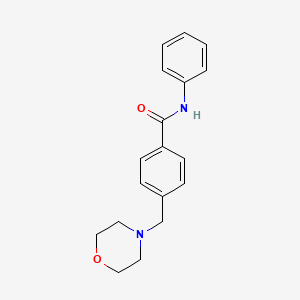![molecular formula C17H24N2O3S2 B5628953 N-[(3R,4S)-4-cyclopropyl-1-(2-methoxyacetyl)pyrrolidin-3-yl]-5-ethylsulfanylthiophene-2-carboxamide](/img/structure/B5628953.png)
N-[(3R,4S)-4-cyclopropyl-1-(2-methoxyacetyl)pyrrolidin-3-yl]-5-ethylsulfanylthiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(3R,4S)-4-cyclopropyl-1-(2-methoxyacetyl)pyrrolidin-3-yl]-5-ethylsulfanylthiophene-2-carboxamide is a complex organic compound featuring a pyrrolidine ring, a thiophene ring, and various functional groups
准备方法
The synthesis of N-[(3R,4S)-4-cyclopropyl-1-(2-methoxyacetyl)pyrrolidin-3-yl]-5-ethylsulfanylthiophene-2-carboxamide involves multiple steps, typically starting with the construction of the pyrrolidine ring. The synthetic route may include:
Cyclization Reactions: Formation of the pyrrolidine ring from acyclic precursors under specific conditions.
Functional Group Modifications: Introduction of the methoxyacetyl and cyclopropyl groups through selective reactions.
Thiophene Ring Functionalization: Incorporation of the thiophene ring and subsequent attachment of the ethylsulfanyl and carboxamide groups.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, utilizing scalable reaction conditions and efficient purification techniques.
化学反应分析
N-[(3R,4S)-4-cyclopropyl-1-(2-methoxyacetyl)pyrrolidin-3-yl]-5-ethylsulfanylthiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of certain functional groups, potentially modifying the compound’s biological activity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
科学研究应用
N-[(3R,4S)-4-cyclopropyl-1-(2-methoxyacetyl)pyrrolidin-3-yl]-5-ethylsulfanylthiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its potential biological activity, including antibacterial, antifungal, or antiviral properties.
Medicine: Investigated as a potential therapeutic agent for various diseases, leveraging its unique structural features to target specific biological pathways.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of N-[(3R,4S)-4-cyclopropyl-1-(2-methoxyacetyl)pyrrolidin-3-yl]-5-ethylsulfanylthiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to the desired biological effect. The exact pathways involved would depend on the specific application and target.
相似化合物的比较
N-[(3R,4S)-4-cyclopropyl-1-(2-methoxyacetyl)pyrrolidin-3-yl]-5-ethylsulfanylthiophene-2-carboxamide can be compared to other compounds with similar structural features, such as:
Pyrrolidine Derivatives: Compounds featuring the pyrrolidine ring, which are known for their biological activity and use in drug discovery.
Thiophene Derivatives:
Carboxamide Compounds: Molecules with carboxamide functional groups, which are common in pharmaceuticals due to their stability and ability to form hydrogen bonds.
属性
IUPAC Name |
N-[(3R,4S)-4-cyclopropyl-1-(2-methoxyacetyl)pyrrolidin-3-yl]-5-ethylsulfanylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S2/c1-3-23-16-7-6-14(24-16)17(21)18-13-9-19(15(20)10-22-2)8-12(13)11-4-5-11/h6-7,11-13H,3-5,8-10H2,1-2H3,(H,18,21)/t12-,13+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKBMBAPKJVFFE-OLZOCXBDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(S1)C(=O)NC2CN(CC2C3CC3)C(=O)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC1=CC=C(S1)C(=O)N[C@H]2CN(C[C@@H]2C3CC3)C(=O)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(3-nitrophenyl)methyl]-4-pyridin-2-ylpiperazine](/img/structure/B5628876.png)
![methyl 4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate](/img/structure/B5628884.png)

![N-(2-methoxyethyl)-1-methyl-5-(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-ylcarbonyl)-1H-benzimidazol-2-amine](/img/structure/B5628889.png)
![2-{2-oxo-2-[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]ethyl}-2-azaspiro[4.5]decan-3-one](/img/structure/B5628897.png)
![3-[1-[3-(tetrazol-1-yl)propanoyl]piperidin-3-yl]-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B5628909.png)
![5-isobutyl-1'-[(1-isopropyl-1H-pyrrol-2-yl)carbonyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5628914.png)
![3-fluoro-5-methyl-2-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B5628916.png)
![3-methoxy-1-(2-{4-[(3-methylphenyl)thio]piperidin-1-yl}-2-oxoethyl)pyridin-2(1H)-one](/img/structure/B5628922.png)
![1-(4-fluorophenyl)-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B5628928.png)


![N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-3-methoxybenzamide](/img/structure/B5628944.png)
![1-[(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)carbonyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5628952.png)
